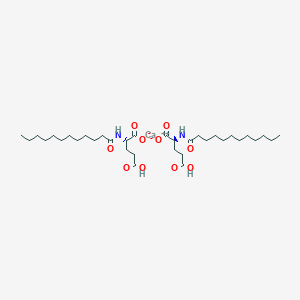
calcium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate is a complex organic compound that features a calcium ion coordinated with a chiral amino acid derivative This compound is notable for its unique structure, which includes a long dodecanoyl chain, a hydroxy group, and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate typically involves the following steps:
Formation of the Amino Acid Derivative: The starting material, (2S)-2-amino-5-hydroxy-5-oxopentanoic acid, is first prepared through standard amino acid synthesis techniques.
Acylation: The amino group of the amino acid derivative is then acylated using dodecanoyl chloride in the presence of a base such as triethylamine. This step forms the (2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoic acid.
Calcium Coordination: Finally, the dodecanoylamino acid derivative is reacted with a calcium salt, such as calcium chloride, under controlled pH conditions to form the calcium complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:
Bulk Synthesis of Amino Acid Derivative: Using fermentation or chemical synthesis methods.
Continuous Flow Acylation: Employing continuous flow reactors for the acylation step to enhance efficiency and yield.
Calcium Coordination in Batch Reactors: Using batch reactors for the final coordination step, ensuring high purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like potassium permanganate.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
Substitution: The dodecanoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of (2S)-2-(dodecanoylamino)-5-oxo-5-oxopentanoate.
Reduction: Formation of (2S)-2-(dodecanoylamino)-5-hydroxy-5-hydroxypentanoate.
Substitution: Formation of various acylated derivatives depending on the acyl chloride used.
Aplicaciones Científicas De Investigación
Calcium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its role in calcium signaling pathways and its potential as a calcium ionophore.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to coordinate with calcium ions.
Industry: Utilized in the formulation of specialized coatings and materials that require calcium coordination properties.
Mecanismo De Acción
The mechanism of action of calcium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate involves its ability to coordinate with calcium ions. This coordination can influence various biological pathways, particularly those involving calcium signaling. The compound can act as a calcium ionophore, facilitating the transport of calcium ions across cell membranes, thereby affecting cellular processes such as muscle contraction, neurotransmitter release, and enzyme activation.
Comparación Con Compuestos Similares
Similar Compounds
Calcium;(2S)-2-(octanoylamino)-5-hydroxy-5-oxopentanoate: Similar structure but with a shorter acyl chain.
Calcium;(2S)-2-(decanoylamino)-5-hydroxy-5-oxopentanoate: Similar structure with a decanoyl chain.
Calcium;(2S)-2-(hexanoylamino)-5-hydroxy-5-oxopentanoate: Similar structure with a hexanoyl chain.
Uniqueness
Calcium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate is unique due to its long dodecanoyl chain, which can influence its solubility, reactivity, and interaction with biological membranes. This makes it particularly useful in applications requiring long-chain acyl derivatives, such as in drug delivery systems and specialized coatings.
Propiedades
Número CAS |
57518-82-8 |
|---|---|
Fórmula molecular |
C34H60CaN2O10 |
Peso molecular |
696.9 g/mol |
Nombre IUPAC |
calcium;(2S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C17H31NO5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h2*14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;;+2/p-2/t2*14-;/m00./s1 |
Clave InChI |
VKRULHZTDQKUIZ-VJOCCTOCSA-L |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Ca+2] |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2] |
Números CAS relacionados |
29047-63-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


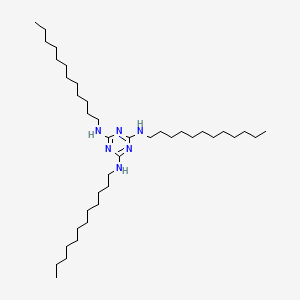
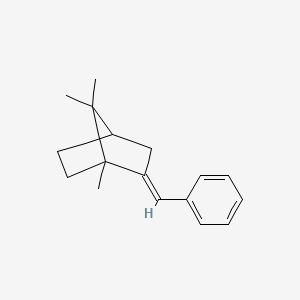

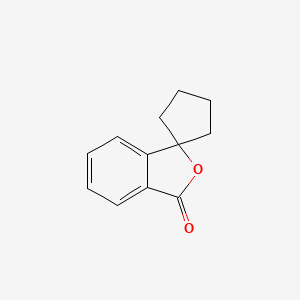

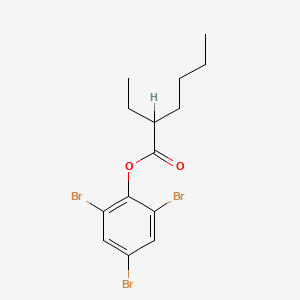
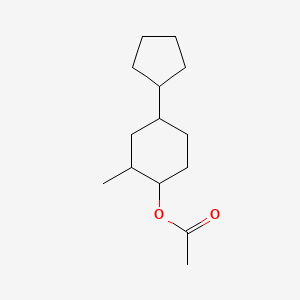
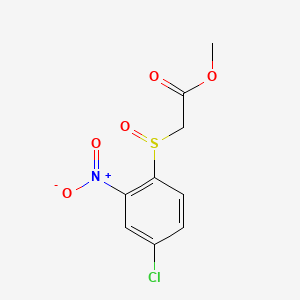
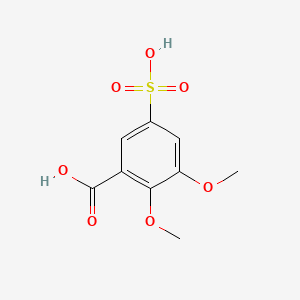
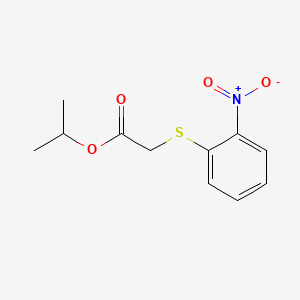
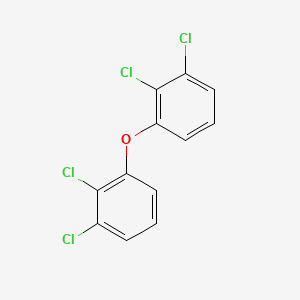
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)


